5-(Thiophen-2-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Thiophen-2-yl)pyridin-3-amine is a chemical compound with the CAS Number: 1226415-45-7. It has a molecular weight of 176.24 and its molecular formula is C9H8N2S . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound and related compounds have been studied using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Anticancer Applications : A study by Abdo and Kamel (2015) explored the synthesis of compounds related to 5-(Thiophen-2-yl)pyridin-3-amine, such as 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines, which exhibited significant cytotoxicity against various human cancer cell lines, indicating potential as anticancer agents (Abdo & Kamel, 2015).
Antimicrobial Activities : Bayrak et al. (2009) synthesized derivatives of this compound, which showed good or moderate antimicrobial activity, demonstrating its potential in the development of new antimicrobial agents (Bayrak et al., 2009).
Histone Deacetylase (HDAC) Inhibition : Price et al. (2007) identified derivatives of this compound as potent HDAC inhibitors, suggesting their application in cancer therapy and other diseases where HDAC plays a key role (Price et al., 2007).
Electrochromic Devices : Yagmur, Ak, and Bayrakçeken (2013) used a derivative of this compound in the fabrication of multicolored electrochromic devices, indicating its potential in material science applications (Yagmur, Ak, & Bayrakçeken, 2013).
CDK2 Inhibitors for Cancer Treatment : Abdel-Rahman et al. (2021) designed derivatives of this compound as CDK2 inhibitors, demonstrating potent anti-proliferative activity against various human cancer cell lines (Abdel-Rahman et al., 2021).
Synthesis of Heterocyclic Compounds : Various studies have explored the synthesis of novel heterocyclic compounds starting from this compound, highlighting its versatility in organic synthesis and potential applications in drug discovery and material science (Bhoomandla et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit anti-inflammatory and antioxidant activities . Pyridine-containing compounds have shown importance for medicinal applications as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer .
Mode of Action
For instance, similar compounds have been found to inhibit the proliferation of certain cell lines .
Biochemical Pathways
Compounds with similar structures have been found to exhibit antioxidant activities, suggesting they may affect pathways related to oxidative stress .
Result of Action
Similar compounds have been found to exhibit anti-inflammatory and antioxidant activities, suggesting they may reduce inflammation and oxidative stress in cells .
Properties
IUPAC Name |
5-thiophen-2-ylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h1-6H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIMNWPXSICTFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735048 |
Source
|
Record name | 5-(Thiophen-2-yl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226415-45-7 |
Source
|
Record name | 5-(Thiophen-2-yl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.